molecular formula C15H10ClFN4O B14116756 3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14116756
M. Wt: 316.72 g/mol
InChI Key: MILWYUDORQOMFO-LSCVHKIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzaldehyde
  • 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
  • Quinoxaline derivatives

Uniqueness

Compared to similar compounds, 3-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one exhibits unique properties due to the presence of both the quinoxaline and hydrazone moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H10ClFN4O

Molecular Weight

316.72 g/mol

IUPAC Name

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22)/b18-8-

InChI Key

MILWYUDORQOMFO-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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